REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |